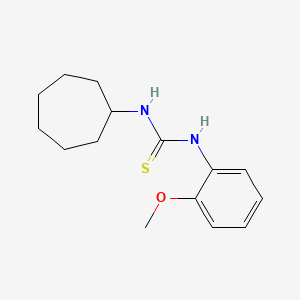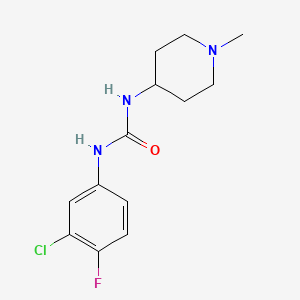![molecular formula C20H11N3O3 B5750094 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile, also known as NB001, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and reduces the expression of certain oncogenes (genes that promote cancer growth).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments is its selectivity for cancer cells. This allows for the specific targeting and visualization of cancer cells, which can be useful in drug development and cancer research.
However, there are also limitations to the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments. For example, the synthesis of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be complex and time-consuming, which can limit its availability for use in research. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.
Direcciones Futuras
There are several future directions for the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in scientific research. One potential direction is the development of new drugs for the treatment of cancer based on the structure of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile. Another direction is the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile as a diagnostic tool for the early detection of cancer.
Further studies are also needed to fully understand the mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile and its potential side effects. Additionally, research is needed to optimize the synthesis method for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile to improve its availability for use in research.
Conclusion
In conclusion, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is a synthetic compound with potential applications in various scientific research areas, including cancer imaging and drug development. While there are limitations to its use in lab experiments, the unique properties of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile make it a promising candidate for further research and development.
Métodos De Síntesis
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be synthesized through a multistep process involving the reaction of 4-bromo-1-cyano-2-(5-nitrofuryl)benzene with 2-furylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.
Aplicaciones Científicas De Investigación
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been used in various scientific research applications due to its unique properties. One of the most promising applications is its use as a fluorescent probe for imaging of cancer cells. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to selectively bind to cancer cells, allowing for their detection and visualization under a fluorescence microscope.
Another potential use for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is in the development of new drugs for the treatment of cancer. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further drug development.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-14-5-7-15(8-6-14)16(13-22)11-17-9-10-20(26-17)18-3-1-2-4-19(18)23(24)25/h1-11H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMKGYNERHBWMA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)

![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)





![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)

![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)


